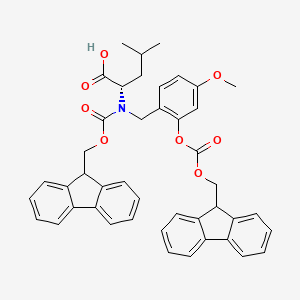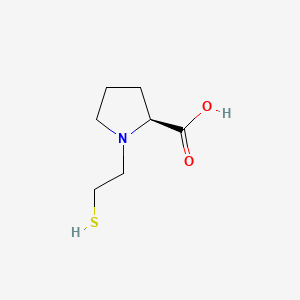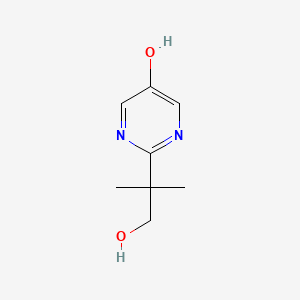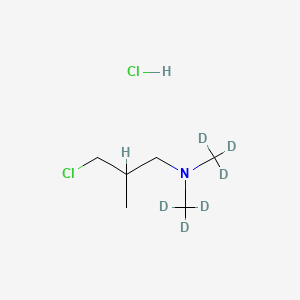
2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. This particular compound has a specific stereochemistry, indicated by the (2R-cis) configuration, which can influence its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) typically involves the reaction of piperazine with an appropriate alcohol or aldehyde under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve the desired stereochemistry. For example, the reaction can be carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the alcohol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product from any by-products or impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield a ketone or aldehyde, while substitution reactions can produce a variety of piperazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Biological Studies: The compound can be used in studies to investigate its biological activity and interactions with various biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for research and development purposes.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The stereochemistry of the compound plays a crucial role in determining its binding affinity and activity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Piperazinemethanol,5-(1-methylethyl)-: A similar compound with a different stereochemistry.
N-Methylpiperazine: Another piperazine derivative with different functional groups.
1-(2-Hydroxyethyl)piperazine: A compound with a similar structure but different substituents.
Uniqueness
2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) is unique due to its specific stereochemistry, which can influence its biological activity and interactions. This makes it a valuable compound for research and development in medicinal chemistry and other scientific fields.
Eigenschaften
CAS-Nummer |
155225-20-0 |
|---|---|
Molekularformel |
C8H18N2O |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
[(2R,5S)-5-propan-2-ylpiperazin-2-yl]methanol |
InChI |
InChI=1S/C8H18N2O/c1-6(2)8-4-9-7(5-11)3-10-8/h6-11H,3-5H2,1-2H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
IGFQXSUAFLCMDP-HTQZYQBOSA-N |
SMILES |
CC(C)C1CNC(CN1)CO |
Isomerische SMILES |
CC(C)[C@H]1CN[C@H](CN1)CO |
Kanonische SMILES |
CC(C)C1CNC(CN1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


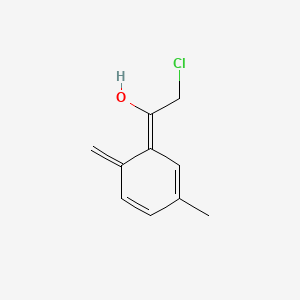
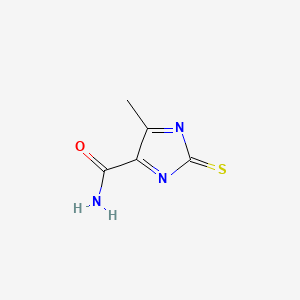
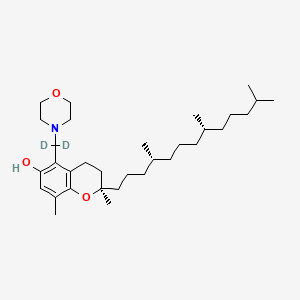
![3,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B588845.png)

![1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B588847.png)
